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molecular formula C5H4BrFN2 B1374916 2-Bromo-6-fluoropyridin-3-amine CAS No. 1068976-51-1

2-Bromo-6-fluoropyridin-3-amine

Cat. No. B1374916
M. Wt: 191 g/mol
InChI Key: QFPSGSIVZKURDU-UHFFFAOYSA-N
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Patent
US08258130B2

Procedure details

Bromine (1.96 g, 12.2 mmol) is added to a mixture of 2-fluoro-5-aminopyridine (1.37 g, 12.2 mmol) and sodium acetate (2 mg, 24.4 mmol) in acetic acid (30 mL) and stirred at rt for 4 hours. Acetic acid is evaporated off in vacuo. The residue is dissolved in EtOAc (50 mL), washed with saturated aqueous Na2CO3 (10 mL), water (20 mL) and brine (10 mL), dried (Na2SO4), filtered, and concentrated in vacuo to afford 2-bromo-3-amino-6-fluoropyridine (2.1 g) as a solid. MS: 190 (M+H); 1H NMR (300 MHz, CDCl3): δ 4.04 (br, 2H), 6.77 (dd, H), 7.17(dd, H).
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
2 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1]Br.[F:3][C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[CH:6][N:5]=1.C([O-])(=O)C.[Na+]>C(O)(=O)C>[Br:1][C:6]1[C:7]([NH2:10])=[CH:8][CH:9]=[C:4]([F:3])[N:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.96 g
Type
reactant
Smiles
BrBr
Name
Quantity
1.37 g
Type
reactant
Smiles
FC1=NC=C(C=C1)N
Name
Quantity
2 mg
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at rt for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Acetic acid is evaporated off in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in EtOAc (50 mL)
WASH
Type
WASH
Details
washed with saturated aqueous Na2CO3 (10 mL), water (20 mL) and brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC1=NC(=CC=C1N)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: CALCULATEDPERCENTYIELD 90.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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